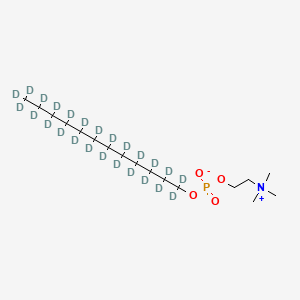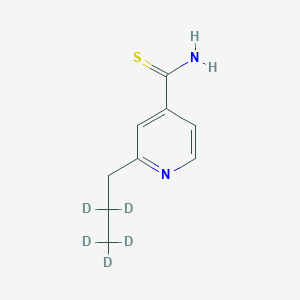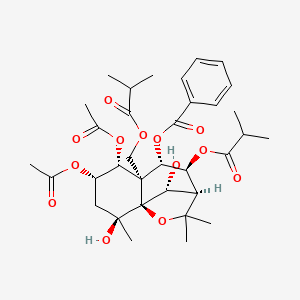
Angulatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angulatin A is a natural product found in the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a molecular formula of C₃₄H₄₆O₁₃ and a molecular weight of 662.72 g/mol . This compound is known for its various biological activities, including insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angulatin A can be extracted from the root bark of Celastrus angulatus. The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The compound is then purified and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: In an industrial setting, this compound can be prepared by mixing the extracted compound with emulsifying agents, penetrating agents, and organic solvents at room temperature. This mixture is stirred until fully dissolved, resulting in an emulsion oil of this compound . This method is cost-effective and environmentally friendly, with minimal toxicity to non-target organisms .
Chemical Reactions Analysis
Types of Reactions: Angulatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Angulatin A has a wide range of scientific research applications:
Mechanism of Action
Angulatin A exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in insects, disrupting their normal physiological processes and leading to insecticidal activity . The compound’s mechanism of action involves inhibiting key enzymes involved in insect metabolism and growth .
Comparison with Similar Compounds
Angulatin A is unique among sesquiterpene polyol esters due to its specific structure and biological activities. Similar compounds include:
Angulatin J: Another sesquiterpene polyol ester isolated from Celastrus angulatus.
Chinese bittersweet alkaloid A and B: Sesquiterpene pyridine alkaloids with similar insecticidal properties.
Compared to these compounds, this compound has distinct structural features and a broader range of biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C34H46O13 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34-/m0/s1 |
InChI Key |
HAHJPPZGVANYSD-PNVCEFGPSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
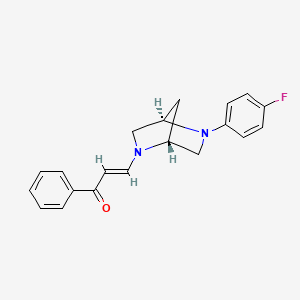

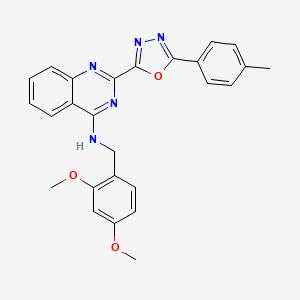


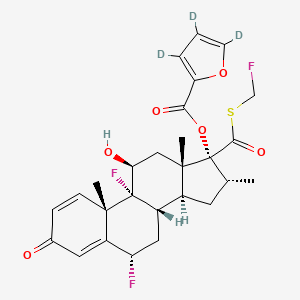


![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
